molecular formula C25H30N2O2 B11250339 2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11250339
M. Wt: 390.5 g/mol
InChI Key: NCNQEQCMKMEYDP-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a spirocyclic structure. Let’s break it down:
    • The spiro[cyclopentane-1,3’-isoquinoline] portion consists of a cyclopentane ring fused to an isoquinoline ring.
    • The benzyl group is attached to the spirocyclic system.
    • The N-(2-methylpropyl) group is connected to the nitrogen atom.
    • The 1’-oxo indicates a ketone group at the 1’ position.
  • Overall, it’s a fascinating compound with potential applications in various fields.
  • Preparation Methods

    • Synthetic routes:
      • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Reaction conditions:
      • We’d need to explore literature sources or conduct computational studies to determine optimal reaction conditions.
    • Industrial production:
      • Industrial-scale synthesis would require efficient and scalable methods, which remain an area of research.
  • Chemical Reactions Analysis

    • Reactions:
      • Given its structure, it could undergo various reactions:

          Oxidation: Potentially at the ketone group.

          Reduction: Reduction of the ketone or other functional groups.

          Substitution: Nucleophilic substitution reactions.

    • Common reagents:
      • Reagents would depend on the specific reaction.
    • Major products:
      • Again, this information would require further investigation.
  • Scientific Research Applications

    • Chemistry:
      • Potential as a building block for novel spirocyclic compounds.
    • Biology:
      • Investigate its interactions with biological targets (e.g., receptors, enzymes).
    • Medicine:
      • Explore its pharmacological properties (e.g., anti-inflammatory, anticancer).
    • Industry:
      • Evaluate its use in materials science or catalysis.
  • Mechanism of Action

    • Molecular targets:
      • Identify receptors, enzymes, or cellular pathways affected by this compound.
    • Pathways:
      • Investigate downstream effects and signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds:
      • We’d need to search for related spirocyclic structures.
      • Examples might include other spiroisoquinolines or spirocyclic amides.

    Remember that detailed experimental data and specific references are essential for a comprehensive article.

    Properties

    Molecular Formula

    C25H30N2O2

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    2-benzyl-N-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

    InChI

    InChI=1S/C25H30N2O2/c1-18(2)16-26-23(28)22-20-12-6-7-13-21(20)24(29)27(25(22)14-8-9-15-25)17-19-10-4-3-5-11-19/h3-7,10-13,18,22H,8-9,14-17H2,1-2H3,(H,26,28)

    InChI Key

    NCNQEQCMKMEYDP-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

    Origin of Product

    United States

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